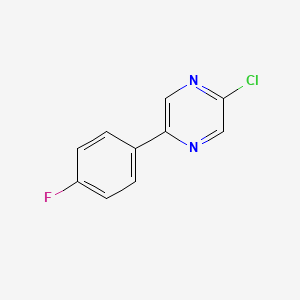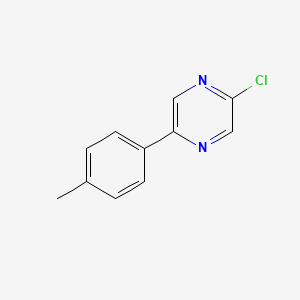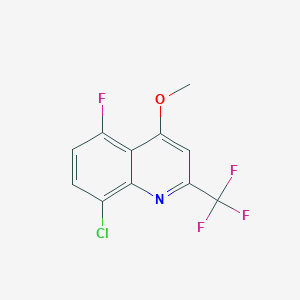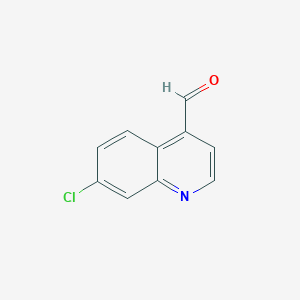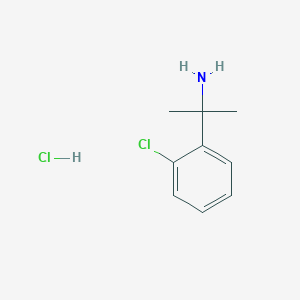
2-(2-Chlorophenyl)propan-2-amine hydrochloride
Übersicht
Beschreibung
2-(2-Chlorophenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C9H13Cl2N. It is commonly used in scientific research, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a 2-chlorophenyl group attached to a propan-2-amine backbone, and it is typically found as a white crystalline solid .
Vorbereitungsmethoden
The synthesis of 2-(2-Chlorophenyl)propan-2-amine hydrochloride involves several steps. One common method starts with the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-(2-chlorophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-(2-chlorophenyl)propan-2-amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
2-(2-Chlorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: The amine group can act as a base and react with acids to form salts.
Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Quaternization: The amine group can react with alkylating agents to form quaternary ammonium salts.
Common reagents used in these reactions include hydrochloric acid, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include the hydrochloride salt and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)propan-2-amine hydrochloride is widely used in scientific research for several purposes:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Reactions: It is used to study the mechanisms of nucleophilic substitution and other organic reactions.
Neurotransmitter Studies: The compound is used to investigate the effects of monoamine oxidase inhibitors and serotonin reuptake inhibitors on neurotransmitter metabolism and behavior.
Wirkmechanismus
The primary mechanism of action of 2-(2-Chlorophenyl)propan-2-amine hydrochloride involves the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood, energy, and focus.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chlorophenyl)propan-2-amine hydrochloride can be compared to other similar compounds, such as:
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride: This compound has an additional chlorine atom on the phenyl ring, which can affect its reactivity and biological activity.
2-(2-Bromophenyl)propan-2-amine hydrochloride: The presence of a bromine atom instead of chlorine can lead to different chemical and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESZAZPKQAAOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3024041.png)
![3-(5-Cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3024042.png)
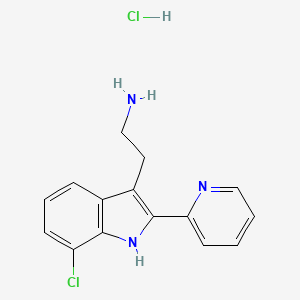
![tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)



